(3-Phenylpropyl)phosphane
Description
Structure
3D Structure
Properties
CAS No. |
54722-11-1 |
|---|---|
Molecular Formula |
C9H13P |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
3-phenylpropylphosphane |
InChI |
InChI=1S/C9H13P/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
InChI Key |
YFYQKMNNSHKRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCP |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Functionalization of 3 Phenylpropyl Phosphane
Established Synthetic Pathways for (3-Phenylpropyl)phosphane
The construction of the carbon-phosphorus bond in this compound can be approached in a couple of primary ways, each with its own set of advantages and considerations.
Direct synthesis methods aim to form the this compound molecule in a single key step from readily available starting materials. One of the most common and versatile of these methods is the use of Grignard reagents. nih.govpatsnap.com This approach involves the reaction of a Grignard reagent derived from a 3-phenylpropyl halide with a suitable phosphorus halide, such as chlorodiphenylphosphine (B86185) or dichlorophenylphosphine. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic phosphorus center.
Another direct approach is the hydrophosphination of an unsaturated precursor like allylbenzene (B44316). researchgate.netmdpi.com This method involves the addition of a P-H bond across the carbon-carbon double bond of the alkene. The reaction can be catalyzed by various transition metal complexes, with the choice of catalyst influencing the regioselectivity of the addition (i.e., Markovnikov vs. anti-Markovnikov). researchgate.net
Table 1: Comparison of Direct Synthetic Approaches for this compound
| Method | Precursors | Reagents/Catalysts | Key Features |
| Grignard Reaction | 3-Phenylpropyl halide, Phosphorus halide (e.g., PCl₃, PhPCl₂) | Magnesium | Versatile, applicable to a wide range of phosphine (B1218219) derivatives. |
| Hydrophosphination | Allylbenzene, Phosphine (PH₃) or a primary/secondary phosphine | Transition metal complexes (e.g., Ni, Pd) | Atom-economical, regioselectivity can be controlled by the catalyst. |
Precursor-based strategies involve the synthesis of an intermediate compound that is then converted to this compound. A common strategy involves the reduction of a corresponding phosphine oxide or phosphinate ester. For instance, (3-Phenylpropyl)phosphine oxide can be synthesized first and then reduced to the desired phosphane using a suitable reducing agent like a silane.
Functionalization and Derivatization of the Phosphane Core
The lone pair of electrons on the phosphorus atom of this compound makes it a versatile platform for further chemical modifications. These reactions allow for the fine-tuning of its electronic and steric properties for specific applications.
This compound can be readily oxidized to its corresponding phosphine oxide. This transformation can be achieved using a variety of oxidizing agents, with hydrogen peroxide being a common and effective choice. researchgate.netnih.gov The reaction is typically straightforward and high-yielding. The resulting (3-Phenylpropyl)phosphine oxide is a stable, often crystalline solid. The oxidation state of phosphorus changes from +3 in the phosphane to +5 in the phosphine oxide.
Table 2: Oxidation of Tertiary Phosphines
| Starting Material | Oxidizing Agent | Product |
| R₃P | H₂O₂ | R₃P=O |
This table represents a general reaction for the oxidation of tertiary phosphines.
The nucleophilic phosphorus atom in this compound can react with alkyl halides in a quaternization reaction to form phosphonium (B103445) salts. prepchem.comresearchgate.net For example, the reaction with an alkyl halide such as methyl iodide would yield (3-Phenylpropyl)methylphenylphosphonium iodide. rsc.org These phosphonium salts are important as precursors to phosphorus ylides, which are key reagents in the Wittig reaction for the synthesis of alkenes. sigmaaldrich.com
The formation of the ylide is achieved by treating the phosphonium salt with a strong base, which deprotonates the carbon atom alpha to the phosphorus, creating a zwitterionic species.
Table 3: Synthesis of a Generic Phosphonium Salt
| Reactants | Solvent | Product |
| Triphenylphosphine (B44618), 1,3-Dibromopropane | Xylene | (3-Bromopropyl)triphenylphosphonium bromide prepchem.com |
This table provides an example of a related phosphonium salt synthesis.
To enhance water solubility and introduce specific functionalities, this compound can be sulfonated. The sulfonation of arylphosphines is a known method to create water-soluble ligands for aqueous-phase catalysis. This is typically achieved by reacting the phosphine with fuming sulfuric acid (oleum). researchgate.netresearchgate.netresearchgate.netchemguide.co.uknih.gov The electrophilic sulfur trioxide in oleum (B3057394) attacks the aromatic ring of the phenyl group. The position of sulfonation (ortho, meta, or para) can be influenced by the reaction conditions. A notable example is the synthesis of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, which incorporates a sulfonate group. researchgate.net
Table 4: Sulfonation of an Aryl Phosphine Derivative
| Starting Material | Reagent | Product | Application |
| Triphenylphosphine and 3-bromopropanol | Toluene (reflux), followed by sulfonation | triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide researchgate.net | Green, reusable ionic liquid catalyst researchgate.net |
Design and Synthesis of Substituted (3-Phenylpropyl)phosphanes
The synthesis of substituted (3-phenylpropyl)phosphanes can be achieved through several established methodologies in organophosphorus chemistry. These methods primarily involve the formation of the phosphorus-carbon bond, allowing for the introduction of various substituents on either the phosphorus atom or the phenylpropyl backbone.
One of the most common and versatile approaches is the reaction of a Grignard reagent derived from a substituted 3-phenylpropyl halide with a chlorophosphine. This method allows for the introduction of substituents on the phosphorus atom. For instance, the reaction of a (3-phenylpropyl)magnesium halide with a dichlorophosphine (RPCl₂) or a chlorodiarylphosphine (Ar₂PCl) can yield a range of tertiary phosphines. The general scheme for this reaction is as follows:
R¹-PCl₂ + 2 (3-Ph-C₃H₆)MgBr → R¹-P(C₃H₆-Ph)₂ + 2 MgBrCl
Similarly, to introduce substituents onto the phenyl ring of the (3-phenylpropyl) moiety, one would start with a correspondingly substituted 1-halo-3-phenylpropane.
Another powerful technique for the synthesis of such phosphines is the hydrophosphination of substituted allylbenzenes. This atom-economical reaction involves the addition of a P-H bond across the carbon-carbon double bond of the alkene. The reaction can be catalyzed by various transition metal complexes or initiated by radicals, and the choice of catalyst can influence the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). For the synthesis of this compound derivatives, anti-Markovnikov addition is required.
| Starting Materials | Reagents and Conditions | Product | Key Feature |
|---|---|---|---|
| (3-Phenylpropyl)magnesium bromide, Dichlorophenylphosphine | Ether solvent, inert atmosphere | Phenylbisthis compound | Formation of two P-C bonds |
| Allylbenzene, Diphenylphosphine | Radical initiator (e.g., AIBN) or Metal catalyst (e.g., Ni, Pd) | Diphenylthis compound | Anti-Markovnikov hydrophosphination |
| 1-Bromo-3-(4-methylphenyl)propane, Lithium diphenylphosphide | THF, inert atmosphere | (4-Methylphenylpropyl)diphenylphosphane | Substitution on the phenyl ring |
Stereoselective Synthesis of Chiral this compound Analogues
The development of chiral phosphines has been a major focus in the field of asymmetric catalysis. The synthesis of chiral analogues of this compound can be approached by introducing chirality either at the phosphorus atom (P-chiral phosphines) or within the carbon backbone of the 3-phenylpropyl group.
The stereoselective synthesis of P-chiral phosphines is a challenging endeavor due to the pyramidal stability of phosphines and the potential for racemization. A prominent strategy involves the use of chiral auxiliaries. For instance, a racemic secondary phosphine oxide can be resolved into its enantiomers, which can then be stereospecifically reduced to the corresponding chiral phosphine. Alkylation of a metalated secondary phosphine oxide with a 3-phenylpropyl halide can also proceed with high stereoselectivity.
Another effective method for creating P-chiral phosphines is through the use of phosphine-boranes as intermediates. These complexes are generally more stable towards oxidation and inversion at the phosphorus center compared to the free phosphines. Chiral phosphine-boranes can be synthesized and then deprotected with retention of configuration to yield the enantiomerically pure phosphine.
Asymmetric hydrophosphination represents a direct and atom-economical route to chiral phosphines. The use of a chiral transition metal catalyst, such as a platinum complex with a chiral diphosphine ligand like DuPhos, can induce enantioselectivity in the addition of a P-H bond to an alkene. While this method has been successfully applied to various activated olefins, its application to less activated alkenes like allylbenzene for the synthesis of chiral this compound analogues remains an area of active research.
| Methodology | Key Intermediate/Reagent | Chirality Source | Potential Product |
|---|---|---|---|
| Resolution and Stereospecific Reduction | Chiral secondary phosphine oxide | Resolving agent or chiral chromatography | Enantiopure (3-Phenylpropyl)arylphosphane |
| Phosphine-Borane Chemistry | Diastereomerically pure phosphine-borane | Chiral auxiliary or enantioselective synthesis | Enantiopure this compound |
| Asymmetric Hydrophosphination | Allylbenzene and a secondary phosphine | Chiral metal catalyst | Enantioenriched this compound derivative |
Detailed research findings on the specific application of these methodologies to this compound are often embedded within broader studies on ligand synthesis for catalysis. The yields and enantioselectivities are highly dependent on the specific substrates, catalysts, and reaction conditions employed.
Iii. Coordination Chemistry of 3 Phenylpropyl Phosphane
Ligand Properties and Electronic Considerations
The efficacy of a phosphine (B1218219) ligand in a metal complex is largely dictated by its steric bulk and its electron-donating or -accepting capability. These properties are often quantified using established models, such as the Tolman cone angle for sterics and the Tolman Electronic Parameter (TEP) for electronics. libretexts.org
Steric and Electronic Parameters of the (3-Phenylpropyl)phosphane Ligand
Steric Parameters: The steric profile of a phosphine is often described by its Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. libretexts.orglibretexts.org For this compound, the flexible propyl chain allows for multiple conformations. This flexibility suggests that its effective steric bulk could be less than that of a ligand with a rigid structure, such as triphenylphosphine (B44618) (PPh₃, θ = 145°). However, it would be sterically more demanding than simple trialkylphosphines like trimethylphosphine (B1194731) (PMe₃, θ = 118°). The presence of the phenyl group at the end of the chain means the ligand's steric footprint can change significantly depending on its conformation within the coordination sphere.
Electronic Parameters: The electronic influence of a phosphine ligand is a measure of its net electron-donating or -withdrawing effect on the metal center. This is often gauged by the Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency of [Ni(CO)₃(L)] complexes. libretexts.org Strongly electron-donating ligands transfer more electron density to the metal, which engages in stronger back-bonding to the CO ligands, lowering their stretching frequency. libretexts.orglibretexts.org
This compound is expected to be a relatively strong electron donor. The propyl group is an electron-donating alkyl chain, which increases the electron density on the phosphorus atom. This makes it a stronger σ-donor compared to triarylphosphines like PPh₃. alfa-chemistry.com The phenyl group is too distant from the phosphorus atom to exert a significant inductive electron-withdrawing effect, meaning the ligand's electronic character is dominated by the alkyl portion. Its TEP value would likely be closer to that of trialkylphosphines than to triarylphosphines.
| Phosphine Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP, cm⁻¹) | Classification |
|---|---|---|---|
| P(t-Bu)₃ | 182° | 2056.1 | Very Bulky, Strong Donor |
| PCy₃ | 170° | 2056.4 | Bulky, Strong Donor |
| PPh₃ | 145° | 2068.9 | Moderately Bulky, Weaker Donor |
| This compound | Est. 135-150° | Est. ~2062-2065 | Moderately Bulky, Good Donor |
| PMe₃ | 118° | 2064.1 | Small, Good Donor |
| P(OPh)₃ | 128° | 2085.3 | Moderately Bulky, π-Acceptor |
Note: Values for this compound are estimated based on its structure relative to known ligands. Actual values require experimental determination.
π-π Interactions in Coordination Complexes
Non-covalent interactions, such as π-π stacking, play a crucial role in the structure and function of supramolecular systems and coordination complexes. researchgate.net These interactions occur between aromatic rings and can significantly influence the stability, conformation, and properties of a complex.
Formation of Transition Metal Complexes with this compound
As a versatile phosphine ligand, this compound can form stable complexes with a wide range of transition metals. Its coordination chemistry with ruthenium, platinum, and copper is of particular interest due to the diverse applications of these metal complexes.
Ruthenium(II) Complexes and Electron Transfer Properties
Ruthenium(II) complexes are extensively studied for their rich photochemical and electrochemical properties, with applications in catalysis and solar energy conversion. The introduction of phosphine ligands modulates these properties. Ruthenium(II) complexes containing phosphine ligands are often used as catalysts for reactions like transfer hydrogenation. researchgate.netresearchgate.net
The coordination of a this compound ligand to a Ru(II) center, such as in a hypothetical [(p-cymene)RuCl₂(P(CH₂)₃Ph)] complex, would influence its redox behavior. The strong σ-donating nature of the phosphine would increase electron density at the ruthenium center, making the metal easier to oxidize. chemrxiv.orgchemrxiv.org This change in electron density affects the potential of the Ru(II)/Ru(III) couple. The electron transfer properties of such complexes are crucial for their catalytic cycles, where the metal center often shuttles between different oxidation states. chemrxiv.orgnih.gov
Platinum(II) Complexes and Their Coordination Modes
Platinum(II) complexes, typically featuring a square planar geometry, are important in catalysis and have been extensively developed as anticancer agents. nih.gov Monodentate phosphine ligands are common in Pt(II) chemistry, and their coordination can result in either cis or trans isomers, for example, in complexes of the type [PtCl₂(PR₃)₂]. The choice of isomer can have a profound impact on the complex's reactivity. bsu.edu
When this compound acts as a ligand, it would coordinate to a Pt(II) center to form stable square planar complexes. bsu.eduacs.org The flexible nature of the phenylpropyl chain does not enforce a specific geometry in the same way a rigid chelating ligand would, allowing for the formation of both cis and trans isomers depending on the synthetic conditions and the nature of the other ligands. The phenyl group could potentially interact with the square plane of the complex or with adjacent molecules in the solid state.
Copper(I) Complexes and Photophysical Phenomena
Copper(I) complexes are of great interest due to their luminescent properties, which make them promising materials for applications in lighting (OLEDs) and sensing. researchgate.netmdpi.com These properties are often governed by metal-to-ligand charge transfer (MLCT) transitions. nih.gov Upon excitation, an electron moves from a copper-centered d-orbital to a π* orbital of an acceptor ligand. nih.gov
In a heteroleptic copper(I) complex containing this compound and a diimine ligand (e.g., phenanthroline), the phosphine primarily serves to stabilize the tetrahedral coordination geometry and modulate the electronic properties of the copper center. The strong donor character of this compound would raise the energy of the copper d-orbitals, affecting the energy of the MLCT transition and, consequently, the color of the emitted light. researchgate.net While the phosphine itself is not typically the primary chromophore, the terminal phenyl group could engage in weak electronic communication or π-stacking interactions that subtly influence the photophysical behavior of the complex. researchgate.net
| Metal Center | Typical Geometry | Key Properties with Phosphine Ligands | Potential Role of this compound |
|---|---|---|---|
| Ruthenium(II) | Octahedral | Catalysis, Electron Transfer | Acts as a strong σ-donor to modulate redox potentials. |
| Platinum(II) | Square Planar | Forms stable cis/trans isomers, Catalysis | Flexible ligand allowing for isomeric diversity. |
| Copper(I) | Tetrahedral | Luminescence, Photophysics (MLCT) | Modulates electronic structure and emission energy. |
Palladium Nanoparticle Stabilization and Catalytic Applications
Phosphine ligands are crucial in the synthesis of palladium nanoparticles (PdNPs) as they act as stabilizing agents that control particle growth, prevent agglomeration, and influence the catalytic activity of the nanoparticles. skku.edumdpi.com The coordination of the phosphine's phosphorus atom to the surface of the palladium nanoparticle modulates the electronic properties and surface chemistry of the catalyst. researchgate.net Ligands such as this compound, a member of the alkyl-aryl phosphine family, are expected to serve this function effectively.
The nature of the phosphine ligand—its size, basicity, and concentration—directly impacts the resulting nanoparticle's size, shape, and stability. skku.edu For instance, studies comparing different phosphines have shown that bulky ligands can lead to smaller, more uniform nanoparticles. skku.edunih.gov These stabilized PdNPs are highly effective catalysts for a variety of organic transformations, including hydrogenation and carbon-carbon cross-coupling reactions such as Suzuki and Heck couplings. nih.govrsc.org The phosphine shell not only provides stability but also creates a specific chemical environment at the nanoparticle surface that can enhance catalytic performance and selectivity. skku.edu While specific data for this compound is not extensively detailed, the principles of its function can be understood from related systems. For example, palladium nanoparticles supported on polymers functionalized with phosphine ligands have demonstrated high catalytic activity, stability, and reusability. mdpi.com
| Stabilizing Ligand | Average PdNP Diameter (nm) | Catalytic Reaction | Yield (%) | Key Finding |
|---|---|---|---|---|
| Triphenylphosphine (on porous polymer) | 2.9 | Carbonylation of Chloroacetates | >95% | Well-dispersed nanoparticles on a solid support show high efficiency and recyclability. mdpi.com |
| C8-BINAP (bisphosphine) | ~1.9 | Suzuki Coupling | 83% | A bisphosphine with alkyl chains produced very small, stable nanoparticles active at room temperature. nih.govdicp.ac.cn |
| Poly(N-vinyl-2-pyrrolidone) (PVP) | Not Specified | Suzuki Coupling | 95% | Polymer stabilizers are effective for creating active catalysts in aqueous media. nih.gov |
Structural Analysis of this compound Metal Complexes
For Pd(II) centers, phosphine ligands typically form square-planar complexes. nih.gov The Pd-P bond length is a key parameter influenced by the electronic and steric properties of the phosphine and any ligands in the trans position. In typical square-planar Pd(II) complexes with phosphine ligands, Pd-P bond distances generally fall within the range of 2.20 to 2.35 Å. rscf.ruacs.org The flexible propyl chain of this compound would allow it to adopt various conformations to minimize steric hindrance within the coordination sphere, a feature that would be clearly resolved by X-ray analysis.
| Complex | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | Coordination Geometry |
|---|---|---|---|
| cis-PdCl₂(L²)(PPh₃) (L² = an NHC) | 2.281 | 2.361 (trans to P) | Square Planar acs.org |
| [Pd(PPh₃)(Br)]₂(μ,η²-C₄H₃N₂)₂ | 2.260 | 2.455 (Pd-Br) | Distorted Square Planar mdpi.com |
| [PdBr₂(C₁₁H₂₅PSe)₂] | N/A (Se-coordination) | 2.433 (Pd-Br) | Square Planar nih.gov |
| trans-[PdBr₂(CNMes)₂] | N/A | N/A | Square Planar rscf.ru |
Chelation involves the binding of a single ligand to a central metal atom via two or more donor sites, forming a ring structure. This process, known as the chelate effect, results in a complex with significantly greater thermodynamic stability compared to one formed with analogous monodentate ligands. A this compound moiety can be incorporated into a bisphosphane (or diphosphine) ligand, where two phosphino (B1201336) groups are connected by a linker.
The propyl chain of the (3-phenylpropyl) group serves as an ideal three-carbon backbone for a chelating bisphosphane. A well-studied and direct analogue is 1,3-bis(diphenylphosphino)propane (B126693) (dppp). nih.govnih.gov When dppp (B1165662) chelates a metal center, it forms a stable six-membered ring. The flexibility of this propane (B168953) linker allows the ligand to accommodate a range of coordination geometries. A critical parameter defined by the ligand's backbone is the natural bite angle (P-M-P angle), which for dppp is approximately 90°. This angle is well-suited for coordinating to square-planar metals like Pd(II) or octahedral centers without inducing significant ring strain. nih.govnih.gov The incorporation of a this compound framework into such a chelating system would therefore be expected to form stable, well-defined metal complexes. acs.org
| Ligand | Abbreviation | Backbone Structure | Natural Bite Angle (βn) |
|---|---|---|---|
| 1,2-bis(diphenylphosphino)ethane | dppe | -CH₂-CH₂- | ~85° nih.gov |
| 1,3-bis(diphenylphosphino)propane | dppp | -CH₂-CH₂-CH₂- | ~91° nih.govnih.gov |
| 1,4-bis(diphenylphosphino)butane | dppb | -CH₂-CH₂-CH₂-CH₂- | ~94° |
| 1,1'-bis(diphenylphosphino)ferrocene | dppf | Ferrocene | ~99° |
Iv. Catalytic Applications of 3 Phenylpropyl Phosphane and Its Derivatives
Homogeneous Catalysis Utilizing (3-Phenylpropyl)phosphane Ligands
In homogeneous catalysis, phosphine (B1218219) ligands are crucial for stabilizing and activating metal centers. The this compound framework provides a P-donor atom whose properties can be modulated, influencing the outcomes of various catalytic cycles.
Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, converting alkenes into aldehydes using synthesis gas (CO/H₂). The reaction is typically catalyzed by transition metal complexes, with rhodium-phosphine systems being particularly effective for short-chain olefins. mdpi.com The phosphine ligand plays a pivotal role in modulating the catalyst's activity and, crucially, its regioselectivity—the ratio of the linear (n) to branched (iso) aldehyde product. mdpi.comupb.ro
Rhodium complexes modified with phosphine ligands, such as the well-studied Triphenylphosphine (B44618) (TPP), are known to be highly active and selective for the desired linear aldehyde. upb.ro The mechanism involves the coordination of the phosphine to the rhodium center, which influences the steric environment and electronic density of the metal, thereby guiding the regioselectivity of the olefin insertion step. mdpi.com While this compound itself is not extensively documented in this specific application, derivatives have been explored. For instance, sulfonated versions of related phenylalkylphenylphosphines, such as trisulfonated tris[p-(3-phenylpropyl)phenyl]phosphine, have been synthesized for use in aqueous-phase catalysis, demonstrating the adaptability of this structural motif. vt.edu
The choice of phosphine ligand directly impacts catalyst performance. Generally, electron-rich phosphines increase the catalytic activity, while sterically bulky ligands can enhance selectivity towards the linear aldehyde product. mdpi.com
Table 1: Representative Rhodium-Catalyzed Hydroformylation of Propene with Different Ligands
This table presents illustrative data for well-documented phosphine ligands to provide context for the role of such ligands in hydroformylation.
| Ligand | Catalyst System | Temp (°C) | Pressure (MPa) | n/iso Ratio | Activity (TOF, h⁻¹) |
| Triphenylphosphine (TPP) | Rh/TPP | 95-100 | 1.8 | ~10:1 | High |
| Bis-phosphonite Ligand | Rh-bis-phosphonite | 90-105 | - | ~0.43 (70% branched) | ~670 |
| Xantphos | Rh/Xantphos/SiO₂ | 120 | 2 | >20:1 | High |
Note: TOF = Turnover Frequency; n/iso = ratio of normal (linear) to iso (branched) aldehyde. Data compiled from representative literature. mdpi.comnih.govwikipedia.org
Catalytic hydrogenation is a fundamental reaction in organic synthesis for the reduction of unsaturated functional groups. Phosphine ligands are integral to many homogeneous catalysts based on metals like rhodium, ruthenium, and nickel, enhancing their efficacy in the hydrogenation of olefins and carbonyl compounds. researchgate.netscispace.comnih.gov
A sulfonated derivative, tris[p-(3-phenylpropyl)phenyl]phosphine, has been specifically utilized as a surface-active phosphine in the rhodium-catalyzed hydrogenation of prochiral olefins. vt.edu The long phenylpropyl chains contribute to the ligand's ability to form aggregates or micelles in solution, creating a unique reaction environment that can influence catalytic activity. The addition of salts to reaction media using these types of ligands has been shown to increase catalytic activity, which is considered indirect evidence of this aggregation behavior under catalytic conditions. vt.edu
The general mechanism for hydrogenation with catalysts like Wilkinson's catalyst [RhCl(PPh₃)₃] involves the oxidative addition of H₂ to the metal center, followed by coordination of the unsaturated substrate and subsequent insertion and reductive elimination steps. The phosphine ligand stabilizes the metal center and influences the rate and selectivity of the reaction. For the reduction of carbonyl compounds, manganese complexes with mixed-donor phosphine ligands have also shown high efficiency and stability. nih.gov
Table 2: Examples of Homogeneous Hydrogenation with Phosphine Ligands
This table provides examples from the literature to illustrate the performance of phosphine-based catalysts in hydrogenation.
| Substrate | Catalyst System | Ligand Type | Conditions | Conversion/Yield |
| Prochiral Olefins | Rhodium Complex | Sulfonated tris[p-(3-phenylpropyl)phenyl]phosphine | Aqueous/Biphasic | Effective Hydrogenation |
| Norbornene | [P(Terp)P]Ni(η²-arene) | Bis(phosphine) | 1 bar H₂, RT, 120 h | 100% |
| Aromatic Ketones | Mn(I) CNP Pincer Complex | Tridentate NHC-Phosphine | 50 ppm Mn, 120 °C, 50 bar H₂ | High to quantitative yields |
| Acetone | RuHCl(CO)(PPh₃)₃ | Triphenylphosphine | H₂, H₂O | High (Turnover numbers up to 15,000) |
Data sourced from references. vt.eduresearchgate.netnih.govnih.gov
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that enables the synthesis of well-defined polymers. The process is typically catalyzed by copper or iron complexes, where phosphine ligands play a critical role in tuning the catalyst's redox potential and, consequently, its activity. mdpi.comnih.gov
In iron-catalyzed ATRP, phosphine ligands are essential. The electronic properties of the phosphine directly influence the catalyst's activity; ligands with electron-donating groups tend to increase the polymerization rate. mdpi.com Triarylphosphines with para-methoxy substituents, for example, lead to more active iron catalysts than unsubstituted triphenylphosphine. mdpi.com Furthermore, phosphines can also act as reducing agents, generating the active Fe(II) species from the more stable Fe(III) precursor in an Activators Generated by Electron Transfer (AGET) ATRP process. cmu.edu
While this compound is a trialkylphosphine, its electronic properties would place it within the class of ligands suitable for iron-catalyzed ATRP. Trialkylphosphines have been successfully used in these systems, although in some cases, they can lead to less controlled polymerizations compared to their triaryl counterparts. mdpi.com In copper-catalyzed ATRP, phosphines like triphenylphosphine are less common but have been employed as effective reducing agents and supplemental activators. bohrium.comrsc.orgresearchgate.net
Table 3: Influence of Phosphine Ligands in Iron-Catalyzed ATRP of Styrene
This table illustrates how different phosphine ligands affect the outcome of ATRP, based on literature data.
| Ligand (L) | Catalyst System | Conditions | Time (h) | Conversion (%) | Mₙ/Mₙ (PDI) |
| Tris(4-methoxyphenyl)phosphine (TMPP) | FeBr₃/L | 110 °C | 2.5 | 95 | 1.1 |
| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | FeBr₃/L | 110 °C | 2.5 | 91 | 1.1 |
| Triphenylphosphine (TPP) | FeBr₃/L | 110 °C | 2.5 | 9 | - |
Mₙ = Number-average molecular weight; PDI = Polydispersity Index. Data adapted from studies on iron-based ATRP. mdpi.comcmu.edu
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymer synthesis, driven by the relief of ring strain in cyclic olefin monomers. Grubbs' catalysts, which are ruthenium-based complexes, are the most common initiators for this reaction. wikipedia.org
Although PCy₃ is the archetypal ligand, other phosphines can be used to modify the catalyst's properties. The use of a mixed alkyl-aryl phosphine like this compound could potentially offer a balance of steric and electronic properties that might fine-tune the initiation kinetics, though specific studies are not widely reported.
Organocatalytic Transformations Mediated by this compound
In organocatalysis, the phosphine itself acts as the catalyst, rather than as a ligand for a metal center. Tertiary phosphines are effective nucleophilic catalysts for a variety of transformations. nih.gov
Phosphine-catalyzed three-component reactions are efficient methods for constructing complex molecules from simple starting materials in a single step. The reaction is initiated by the nucleophilic addition of the phosphine to an electron-deficient multiple bond, such as an acetylenic ester, to generate a reactive zwitterionic intermediate. nih.govresearchgate.net This intermediate can then engage with other electrophilic and nucleophilic partners.
For example, triphenylphosphine has been shown to catalyze the three-component coupling of ethyl propiolate, phthalimide, and various aldehydes to produce functionalized α-amino γ-oxo acid derivatives in good yields. researchgate.net Trialkylphosphines are also known to be potent nucleophilic catalysts, often showing higher reactivity than their triaryl counterparts in reactions like the Morita-Baylis-Hillman reaction. nih.govsigmaaldrich.com
As a trialkylphosphine, this compound possesses the requisite nucleophilicity to catalyze such transformations. Its mechanism would involve the initial attack on an activated alkyne or alkene, followed by a proton transfer and subsequent reaction with an electrophile (like an aldehyde) and a nucleophile to complete the coupling and regenerate the phosphine catalyst.
Michael–Henry Cascade Reactions
In a Michael-Henry cascade, the product of the initial Michael addition contains a nitro group and a carbonyl group in appropriate positions to facilitate a subsequent intramolecular Henry reaction (a nitro-aldol reaction). The structural characteristics of this compound, possessing both alkyl and aryl substituents, suggest a balance of electronic and steric properties that could be advantageous. The phenylpropyl group can influence the catalyst's solubility and steric environment, while the phosphine's nucleophilicity is crucial for initiating the catalytic cycle.
Based on the performance of other phosphine catalysts in similar transformations, a hypothetical application of this compound in a Michael-Henry cascade reaction can be envisioned. For instance, in the reaction between a nitroalkene and an α,β-unsaturated ketone, this compound could potentially catalyze the formation of a cyclic nitroalkanol. The efficiency of such a reaction would be dependent on various parameters, including the solvent, temperature, and the specific substrates employed.
To illustrate the potential efficacy of this compound, a hypothetical data table comparing its performance to other common phosphine catalysts is presented below. This data is based on general trends observed in phosphine-catalyzed Michael-type reactions.
| Entry | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | This compound | 88 | 92:8 |
| 2 | Triphenylphosphine | 75 | 85:15 |
| 3 | Tributylphosphine | 95 | 89:11 |
This data is hypothetical and serves to illustrate the potential performance of this compound in comparison to other phosphines.
Sustainable and Green Chemistry Aspects in Catalysis
The use of this compound and its derivatives as organocatalysts aligns with several key principles of sustainable and green chemistry. yale.edusigmaaldrich.comacs.org Organocatalysis, in general, offers a more environmentally benign alternative to traditional metal-based catalysis by avoiding the use of potentially toxic and scarce heavy metals. researchgate.net
One of the primary advantages of employing a catalyst like this compound is the adherence to the principle of catalysis itself, which favors the use of small, recyclable amounts of a substance to drive a reaction, thereby minimizing waste. acs.org This is in stark contrast to stoichiometric reagents that are consumed in the reaction and contribute to lower atom economy.
Furthermore, phosphine-catalyzed reactions can often be conducted under mild reaction conditions , such as at ambient temperature and pressure, which contributes to energy efficiency . chemrxiv.org The ability to perform reactions without the need for excessive heating or cooling reduces the environmental footprint of the chemical process.
The principles of green chemistry also emphasize the use of safer solvents and auxiliaries . While the optimal solvent for a reaction catalyzed by this compound would be substrate-dependent, the field of organocatalysis actively seeks to utilize greener solvents, such as water, alcohols, or even solvent-free conditions, whenever possible.
The following table provides a comparative overview of the green chemistry aspects of a hypothetical catalytic process using this compound versus a traditional, non-catalytic approach.
| Green Chemistry Principle | Hypothetical this compound Catalysis | Traditional Synthesis |
|---|---|---|
| Catalysis | Catalytic amounts used, potential for recycling | Stoichiometric reagents, high waste generation |
| Atom Economy | High (cascade reaction) | Lower (multiple steps with byproducts) |
| Energy Efficiency | Mild reaction conditions | Often requires heating or cooling |
| Use of Safer Solvents | Potential for use of greener solvents | Often reliant on volatile organic compounds |
| Reduction of Derivatives | Avoids protecting groups through direct transformation | May require protection/deprotection steps |
V. Theoretical and Computational Investigations of 3 Phenylpropyl Phosphane
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. researchgate.netnih.govrsc.org This analysis is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.
HOMO-LUMO Energy Calculations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.comschrodinger.commdpi.com A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. mdpi.com For (3-Phenylpropyl)phosphane, these calculations would quantify its kinetic stability and predict its behavior as an electron donor or acceptor. At present, specific HOMO-LUMO energy values for this compound are not available in the surveyed literature.
Charge Transfer Characterization
Charge transfer is a fundamental process in many chemical and physical phenomena. DFT calculations can map the distribution of electron density within a molecule and predict how charge is redistributed during chemical processes or upon electronic excitation. researchgate.netnih.gov This is crucial for understanding intermolecular interactions and the behavior of the molecule in different chemical environments. Characterizing the charge transfer properties of this compound would be essential for its application in materials science or catalysis, but such specific studies have not been identified.
Mechanistic Probing of Reactions Involving this compound
Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Transition State Characterization
Identifying and characterizing the transition state—the highest energy point along a reaction pathway—is critical for understanding the kinetics of a reaction. researchgate.net DFT calculations can determine the geometry and energy of transition states, providing a quantitative measure of the activation energy barrier. For reactions involving this compound, this analysis would reveal how readily it participates in various chemical transformations. However, no specific transition state characterizations for reactions of this phosphane are currently documented.
Reaction Coordinate Mapping
Reaction coordinate mapping provides a detailed profile of the energy changes as reactants are converted into products. arxiv.org This allows chemists to visualize the entire energy landscape of a reaction, including intermediates and transition states. Such mapping for reactions with this compound would offer a complete picture of its reactivity, but this information is not presently available.
Ligand Design and Rationalization through Computational Modeling
Phosphanes are widely used as ligands in coordination chemistry and catalysis. Computational modeling plays a vital role in the rational design of new ligands with tailored properties. rsc.orgnih.govnih.gov By calculating steric and electronic parameters, chemists can predict how a ligand like this compound would behave when coordinated to a metal center, guiding the synthesis of more efficient catalysts. nih.gov While general principles of ligand design are well-established, specific computational models rationalizing the use of this compound as a ligand are absent from the current body of scientific literature.
Prediction of Reactivity and Binding Interactions
Computational methods are instrumental in predicting the chemical reactivity and potential binding interactions of this compound. Techniques such as Density Functional Theory (DFT) are commonly used to elucidate the electronic structure, which governs how the molecule interacts with other chemical species. scienceopen.commdpi.com
Key aspects of reactivity prediction involve the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, a key feature of phosphines due to the lone pair on the phosphorus atom. The LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the phosphorus atom's lone pair constitutes the primary site for nucleophilic attack and coordination to metal centers. The phenyl group, with its π-electron system, can also influence the molecule's electronic properties and participate in π-stacking or other non-covalent interactions.
Computational models can also predict how this compound will bind to other molecules, such as metal catalysts or biological targets. Molecular docking simulations can forecast the preferred orientation of the phosphane when it approaches a binding site, and calculate a "docking score" to estimate binding affinity. These predictions are based on factors like electrostatic potential, hydrogen bonding capability, and van der Waals forces. The flexibility of the propyl chain and the bulk of the phenyl group are key determinants in how the molecule fits into a confined space.
Table 1: Computational Methods for Reactivity and Interaction Prediction
| Method | Predicted Properties | Application for this compound |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential maps, atomic charges, bond orders. | Predicting sites of nucleophilic/electrophilic attack, quantifying electron-donating ability of the P atom. |
| Molecular Docking | Binding poses, interaction energies, identification of key binding residues. | Simulating the interaction with metal centers or active sites of enzymes. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | Characterizing the nature of the P–C and C–C bonds and potential intramolecular interactions. |
Conformational Analysis and Steric Effects
The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and understand the energy barriers between them.
The flexibility of the three-carbon propyl chain is a central feature. Rotation around the C-C bonds leads to different conformers, such as anti (staggered) and gauche (staggered), as well as higher-energy eclipsed forms. The anti conformation, where the phenyl and phosphane groups are furthest apart, is generally the most sterically favored for the carbon backbone.
Steric effects, which arise from the spatial repulsion between atoms, play a significant role in determining the preferred conformation. nih.gov The phenyl group is significantly bulkier than a hydrogen atom, and its orientation relative to the propyl chain and the phosphane group is critical. Computational studies on similar molecules have shown that steric factors can be a dominant force in dictating the energetic barriers of chemical reactions. nih.gov
A key parameter used to quantify the steric bulk of phosphine (B1218219) ligands is the "cone angle," which measures the solid angle occupied by the ligand at a certain distance from the phosphorus atom. For this compound, the flexibility of the propyl chain means its effective steric footprint can change depending on its conformation. Another modern metric, the percent buried volume (%Vbur), describes how much of a ligand is tucked into a sphere around a metal center and has proven to be an excellent predictor of reactivity. eurekalert.org Computational modeling can calculate these parameters for the various low-energy conformers to predict how the molecule will behave as a ligand in organometallic complexes.
Table 2: Potential Conformational Dihedral Angles in this compound
| Dihedral Angle (Bond) | Conformation | Approximate Angle | Expected Relative Energy | Notes |
| P—C1—C2—C3 | Staggered | 60° (gauche) | Low | Interaction between the P atom and the C3-phenyl moiety. |
| P—C1—C2—C3 | Staggered | 180° (anti) | Lowest | Minimizes steric repulsion between the termini of the chain. |
| C1—C2—C3—C(phenyl) | Staggered | 60° (gauche) | Low | Places the bulky phenyl group in proximity to the phosphane end. |
| C1—C2—C3—C(phenyl) | Staggered | 180° (anti) | Lowest | Orients the phenyl group away from the rest of the alkyl chain. |
| Any C-C or P-C | Eclipsed | 0°, 120° | High | Represents a transitional state between staggered conformers; sterically unfavorable. |
Vi. Advanced Spectroscopic Characterization Methodologies for 3 Phenylpropyl Phosphane Research
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within (3-Phenylpropyl)phosphane.
FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts.
Key expected vibrational modes include:
P-H Stretching: A sharp, medium-intensity band around 2280-2440 cm⁻¹ is characteristic of the P-H bond in primary phosphines.
Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).
Aliphatic C-H Stretching: Strong bands are expected in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the CH₂ groups in the propyl chain.
Aromatic C=C Stretching: Medium to weak intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-H Bending (Out-of-Plane): Strong bands in the 690-770 cm⁻¹ range are indicative of a monosubstituted benzene ring. spectroscopyonline.com
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| P-H | 2280 - 2440 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Aliphatic C-H | 1375 - 1470 | Bending |
| Aromatic C-H (out-of-plane) | 690 - 770 | Bending |
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. aip.org According to the rule of mutual exclusion, for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in the FT-IR spectrum.
Expected Raman-active modes for this compound include:
Symmetric "Breathing" Mode of the Phenyl Ring: A strong, sharp band typically appears around 1000 cm⁻¹.
C-P Stretching: The stretching vibration of the carbon-phosphorus bond is expected to be visible in the Raman spectrum.
P-H Bending: These modes can also be observed and help to confirm the presence of the primary phosphine (B1218219) group.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation and the study of intermolecular interactions. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy of this compound is primarily governed by the electronic transitions associated with the phenyl group and, to a lesser extent, the phosphorus atom. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of absorption are characteristic of the types of bonds and functional groups present in the molecule. tanta.edu.eg
In this compound, the phenyl ring acts as a chromophore, a part of the molecule responsible for its color, or in this case, its absorption in the UV region. tanta.edu.eg The key electronic transitions expected for this compound are π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch The aromatic π system of the phenyl group in this compound gives rise to strong absorptions in the UV region. libretexts.org For benzene and its simple alkyl derivatives, characteristic absorption bands appear around 184 nm, 204 nm, and a series of weaker, vibrationally structured bands between 230 and 270 nm. The presence of the phosphine group, which is not directly conjugated with the phenyl ring, is expected to have a minimal effect on the position of these bands. libretexts.org
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pair on the phosphorus atom) to a π* antibonding orbital of the phenyl ring. uzh.ch Such transitions are typically much weaker (have a lower molar absorptivity) than π → π* transitions. shu.ac.uk For this compound, an n → π* transition is possible, though its intensity may be low due to the spatial separation between the phosphorus lone pair and the phenyl π system.
The solvent used for spectroscopic analysis can influence the position of absorption maxima. Polar solvents can lead to shifts in the wavelengths of both n → π* (typically a blueshift, or shift to shorter wavelength) and π → π* (often a redshift, or shift to longer wavelength) transitions. shu.ac.uk
Hypothetical UV-Vis Absorption Data for this compound in a Non-Polar Solvent:
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Associated Chromophore |
| ~204 | ~7,900 | π → π | Phenyl ring |
| ~254 | ~200 | π → π (fine structure) | Phenyl ring |
| ~260 | ~230 | π → π* (fine structure) | Phenyl ring |
| ~268 | ~180 | π → π* (fine structure) | Phenyl ring |
Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For the study of this compound and its reactions, techniques such as electrospray ionization (ESI) combined with tandem mass spectrometry (MS/MS) can be particularly informative for identifying reaction intermediates and products. acs.org
The fragmentation of the molecular ion of this compound upon ionization in the mass spectrometer provides a characteristic pattern that can be used for its identification. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.
Common fragmentation patterns for phosphines often involve the cleavage of bonds adjacent to the phosphorus atom. acs.org For this compound, key fragmentation pathways would likely include:
Benzylic cleavage: Cleavage of the C-C bond beta to the phenyl group is a common fragmentation pathway for alkylbenzenes, leading to the formation of a stable tropylium ion (m/z 91).
Cleavage of the P-C bond: The bond between the phosphorus atom and the propyl chain can cleave, leading to fragments corresponding to the phosphine group and the phenylpropyl chain.
Loss of neutral molecules: The elimination of small, stable neutral molecules, such as propene from the alkyl chain, is another possible fragmentation route. acs.org
The study of reaction mixtures containing this compound using mass spectrometry can help in the identification of new products and transient intermediates. By comparing the mass spectra of the reaction mixture over time with the spectrum of the starting material, new peaks corresponding to products can be identified. Tandem mass spectrometry (MS/MS) can then be used to fragment these new ions to gain structural information. nih.govuu.nl
Plausible Mass Spectrometry Fragmentation Data for this compound:
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 152 | [C₉H₁₃P]⁺ | Molecular ion |
| 111 | [C₉H₁₂]⁺ | Loss of PH |
| 105 | [C₈H₉]⁺ | Cleavage of the C-C bond between the second and third carbon of the propyl chain |
| 91 | [C₇H₇]⁺ | Benzylic cleavage leading to the tropylium ion |
| 41 | [C₃H₅]⁺ | Propyl fragment |
Vii. Reaction Mechanisms and Reactivity Patterns of 3 Phenylpropyl Phosphane
Nucleophilic Reactivity of the Phosphorus Center
The phosphorus atom in (3-phenylpropyl)phosphane serves as a potent nucleophilic center. Tertiary phosphines are generally stronger nucleophiles than their corresponding amines due to the greater polarizability and size of the phosphorus atom. illinois.edu This inherent nucleophilicity drives several key reactions, including the formation of phosphonium (B103445) salts.
Vinylphosphonium salts are valuable synthetic intermediates. researchgate.netnih.gov Their formation from tertiary phosphines like this compound can be achieved through several methods. One common approach is the quaternization of vinylphosphines with alkyl halides. nih.gov However, a more relevant pathway starting from this compound would involve its reaction with activated alkynes or allenes, a process known as a phospha-Michael addition. nih.gov
In this reaction, the nucleophilic phosphorus atom of this compound attacks the electron-deficient carbon of an activated alkyne, such as an α,β-acetylenic ester. This initial conjugate addition generates a zwitterionic intermediate which can then be protonated to yield a vinylphosphonium salt. illinois.edu The presence of a proton source is crucial to prevent side reactions.
Another route involves the isomerization of allylphosphonium salts, which can be formed by the reaction of this compound with an allyl halide. Treatment of the resulting allylphosphonium salt with a base can induce isomerization to the more stable vinylphosphonium salt. nih.gov
Table 1: General Methods for Vinylphosphonium Salt Formation
| Method | Reactants | Intermediate | Product |
|---|---|---|---|
| Phospha-Michael Addition | This compound + Activated Alkyne | Zwitterionic Adduct | Vinylphosphonium Salt |
Quaternization is a fundamental reaction of tertiary phosphines, leading to the formation of quaternary phosphonium salts. This reaction, analogous to the Menshutkin reaction for amines, involves the nucleophilic attack of the phosphine (B1218219) on an alkyl halide. wikipedia.org The reactivity follows the typical SN2 pattern, with the ease of reaction depending on the nature of the alkyl halide (I > Br > Cl) and the steric hindrance at the carbon center. wikipedia.orgwalisongo.ac.id
For this compound, the reaction with an alkyl halide, such as methyl iodide, would proceed via nucleophilic substitution, where the phosphorus atom displaces the halide to form a (3-phenylpropyl)alkylphosphonium salt. chemeurope.com The rate of this reaction is influenced by the solvent, with polar solvents generally favoring the formation of the charged product. wikipedia.org
A recent strategy for synthesizing aryldiphenylphosphine oxides utilizes a quaternization-Wittig sequence. This involves the quaternization of a tertiary phosphine with an aryl bromide, followed by a Wittig reaction where the phosphonium salt reacts with an aldehyde to yield the phosphine oxide and an olefin. nih.gov This highlights the robustness of the quaternization process and its utility in further synthetic transformations.
Oxidation and Reduction Chemistry
Tertiary phosphines are readily oxidized to their corresponding phosphine oxides. wikipedia.org This transformation is a common side reaction when handling phosphines in the presence of air, as atmospheric oxygen is often a sufficient oxidant. chemeurope.combyjus.com The general reaction is:
2 R₃P + O₂ → 2 R₃PO
In the case of this compound, exposure to air would lead to the formation of (3-phenylpropyl)phosphine oxide. This oxidation is often considered an undesirable side reaction, and thus, reactions involving air-sensitive phosphines are typically conducted under an inert atmosphere. wikipedia.org
More controlled oxidation can be achieved using various oxidizing agents. Hydrogen peroxide is a common and effective reagent for converting tertiary phosphines to phosphine oxides. wikipedia.org The reaction is generally clean and proceeds with high yield.
Phosphine oxides are also notable as byproducts in several important organic reactions, including the Wittig, Staudinger, and Mitsunobu reactions. wikipedia.org In these processes, the high stability of the P=O bond in the phosphine oxide byproduct is a thermodynamic driving force for the reaction.
Table 2: Common Oxidizing Agents for Phosphine to Phosphine Oxide Conversion
| Oxidizing Agent | General Reaction |
|---|---|
| Oxygen (Air) | 2 R₃P + O₂ → 2 R₃PO |
| Hydrogen Peroxide | R₃P + H₂O₂ → R₃PO + H₂O |
P-C Bond Cleavage Reactions
While the P-C bond in phosphines is generally stable, its cleavage can occur under specific conditions, often mediated by transition metals. nsf.gov In the context of organometallic chemistry, phosphines are widely used as ligands, and their degradation via P-C bond cleavage can be a pathway for catalyst deactivation. nsf.gov
Reactions involving metal complexes can facilitate the cleavage of P-C bonds, particularly aryl-phosphorus bonds. For instance, reactions of mixed phenyl-pyridyl phosphines with a ruthenium carbonyl cluster have been shown to result in the cleavage of P-phenyl or P-pyridyl bonds under remarkably mild conditions. rsc.org The proposed mechanism involves the migration of the aryl or pyridyl group from the phosphorus atom to the metal center.
Although specific studies on this compound are not prevalent, it is plausible that in the presence of suitable transition metal complexes, cleavage of either the P-phenylpropyl or a P-aryl bond (if it were a mixed phosphine) could be induced. The propensity for cleavage would depend on the specific metal center, the other ligands present, and the reaction conditions. Computational studies on nickel bis(diphosphine) complexes have detailed a mechanism involving C-H bond cleavage, isomerization, Ni-C/P-H bond formation, and ultimately P-C bond cleavage. nsf.gov
Electron Transfer Processes in this compound Complexes
When this compound acts as a ligand in a transition metal complex, it can influence the electronic properties of the metal center and participate in electron transfer (ET) processes. The electron-donating ability of the phosphine ligand affects the redox potential of the metal complex. researchgate.net
Photoinduced electron transfer is a key process in photocatalysis. In molecular photosensitizers, a common strategy involves combining a transition metal complex with an organic donor/acceptor group to create long-lived charge-separated states. db-thueringen.de A complex featuring this compound could, in principle, be part of such a system. Upon light excitation, a metal-to-ligand charge transfer (MLCT) can occur. Following this, subsequent electron transfer pathways can involve the phosphine ligand or other parts of the molecular assembly. db-thueringen.de
The kinetics of these electron transfer processes are governed by factors such as the electronic coupling between the donor and acceptor sites. db-thueringen.de The specific structure of the this compound ligand, with its flexible propyl chain and phenyl group, could influence the conformational dynamics of the complex and, consequently, the rates of electron transfer.
Electron-transfer chain (ETC) catalysis is another relevant process where phosphine ligands play a crucial role. In these reactions, an initial electron transfer can initiate a catalytic cycle for a substitution reaction, such as the replacement of another ligand in the complex. researchgate.net
Viii. Future Directions and Emerging Research Avenues for 3 Phenylpropyl Phosphane
Development of Novel (3-Phenylpropyl)phosphane-Based Ligand Architectures
The design of novel ligands is a cornerstone of modern catalysis and materials science. The this compound scaffold provides a versatile platform for the development of new ligand architectures with tailored steric and electronic properties.
One promising direction is the synthesis of chiral derivatives for asymmetric catalysis. Introduction of stereocenters on the propyl chain or the phenyl ring could lead to a new class of P-stereogenic or atropisomeric ligands. These chiral ligands could be instrumental in enantioselective reactions, a critical area in pharmaceutical synthesis.
Another avenue involves the creation of multidentate ligands . By functionalizing the phenyl ring with additional donor groups (e.g., amines, ethers, or other phosphanes), bidentate or tridentate ligands can be synthesized. The flexible propyl linker in such ligands could allow for the formation of stable metal complexes with specific geometries, influencing the outcome of catalytic reactions. The chelate effect in these multidentate ligands could enhance the stability and activity of the corresponding metal catalysts. wikipedia.org
Furthermore, the synthesis of water-soluble derivatives by sulfonation of the phenyl ring could open up applications in aqueous-phase catalysis, a key area of green chemistry. wikipedia.org The development of such ligands would facilitate catalyst recovery and recycling, making chemical processes more sustainable.
Table 1: Potential Novel Ligand Architectures Based on this compound
| Ligand Type | Structural Modification | Potential Application |
|---|---|---|
| Chiral Monodentate | Introduction of stereocenter on the propyl chain | Asymmetric Hydrogenation |
| Bidentate (P,N) | Functionalization of phenyl ring with an amino group | Heck and Suzuki Cross-Coupling Reactions |
| Water-Soluble | Sulfonation of the phenyl ring | Aqueous-Phase Catalysis |
Exploration of New Catalytic Transformations
Phosphine (B1218219) ligands are pivotal in homogeneous catalysis, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. cfmot.desigmaaldrich.com The electronic and steric properties of this compound, characterized by the electron-donating phosphine group and the flexible, sterically accessible phenylpropyl substituent, make it a candidate for various catalytic applications.
Future research could focus on its application in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. cfmot.deyoutube.com The flexibility of the propyl chain may influence the geometry of the catalytic intermediates, potentially leading to unique reactivity or selectivity compared to more rigid ligands.
The development of catalysts for the polymerization and oligomerization of olefins is another area of interest. Late transition metal complexes with phosphine ligands are known to catalyze these transformations. The specific steric and electronic environment provided by this compound could influence the molecular weight and branching of the resulting polymers.
Moreover, the potential for stimuli-responsive catalysis exists. By incorporating functional groups that respond to external stimuli like light, pH, or temperature, it may be possible to create "switchable" catalysts where the catalytic activity can be turned on or off on demand. nih.gov
Table 2: Potential Catalytic Applications for this compound-Metal Complexes
| Catalytic Reaction | Metal Center | Potential Advantage of this compound Ligand |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Enhanced reactivity due to optimal steric and electronic properties. |
| Heck Reaction | Palladium | Control over regioselectivity due to the flexible ligand backbone. |
| Buchwald-Hartwig Amination | Palladium | Improved catalyst stability and turnover numbers. |
Integration with Advanced Materials Science
The incorporation of phosphine moieties into polymeric and solid-state materials is a burgeoning field of research, with applications ranging from catalysis to sensing. rsc.org
This compound can be utilized as a monomer or a functionalizing agent in the synthesis of phosphine-functionalized polymers . researchgate.net These materials can act as recyclable catalyst supports, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). rsc.org The phenylpropyl group could serve as a versatile linker for incorporation into various polymer backbones.
Another emerging area is the development of Phosphine Coordination Materials (PCMs) , a class of porous coordination polymers where phosphine ligands bridge metal nodes. utexas.edu this compound could be a building block for novel PCMs with potential applications in gas storage, separation, and heterogeneous catalysis. The functionalization of the phenyl ring could allow for tuning of the pore size and chemical environment within the framework.
Furthermore, the phosphine group can be oxidized to a phosphine oxide, which can act as a metal-binding site in porous organic polymers (POPs) for applications such as electrocatalysis. acs.org
Table 3: Potential Applications of this compound in Materials Science
| Material Type | Role of this compound | Potential Application |
|---|---|---|
| Phosphine-Functionalized Polymer | Monomer / Functionalizing Agent | Recyclable Catalyst Support |
| Phosphine Coordination Material (PCM) | Bridging Ligand | Gas Storage and Separation |
| Porous Organic Polymer (POP) | Precursor to Phosphine Oxide Linker | Heterogeneous Catalysis, Sensing |
Bio-Inspired Catalysis and Chemical Biology Applications (Focus on chemical mechanisms, not clinical)
While the direct biological applications of this compound are outside the scope of this article, its chemical properties can be harnessed in bio-inspired catalytic systems and for chemical biology tools. Organophosphorus compounds, in general, play a significant role in biological chemistry. researchgate.net
One area of exploration is the development of synthetic metalloenzymes . By incorporating a this compound-metal complex into a protein scaffold, it may be possible to create artificial enzymes that catalyze reactions not seen in nature. The phosphine ligand would serve to anchor and tune the reactivity of the catalytic metal center within the protein's chiral environment.
In the realm of chemical biology, this compound could be a precursor to bioconjugation reagents . The phosphine moiety can participate in the Staudinger ligation, a highly specific reaction for labeling biomolecules. Functionalization of the phenyl group would allow for the attachment of fluorophores, affinity tags, or other reporter groups.
Furthermore, the study of the interaction of this compound-metal complexes with biological molecules like DNA and proteins can provide insights into the mechanisms of action of metal-based drugs and probes, contributing to the field of medicinal inorganic chemistry without focusing on clinical outcomes.
Table 4: Potential Bio-Inspired and Chemical Biology Research Avenues
| Research Area | Role of this compound | Investigated Chemical Mechanism |
|---|---|---|
| Artificial Metalloenzymes | Ligand for the catalytic metal center | Enantioselective catalysis within a protein scaffold. |
| Bioconjugation | Precursor to a Staudinger ligation reagent | Covalent modification of biomolecules. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (3-Phenylpropyl)phosphane, and how can purity be ensured?
- Methodology : Synthesis typically involves phosphine alkylation or nucleophilic substitution under inert conditions (e.g., Schlenk line) to prevent oxidation. For example, analogous (3-Aminopropyl)phenylphosphine derivatives are synthesized via reaction of phenylphosphine with alkyl halides in anhydrous solvents, followed by purification via vacuum distillation or recrystallization . Purity is confirmed using P NMR to detect residual starting materials or oxidized byproducts (e.g., phosphine oxides).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- Spectroscopy : H, C, and P NMR are essential for structural confirmation. P NMR chemical shifts (typically δ 10–30 ppm for tertiary phosphines) help identify coordination states .
- Crystallography : Single-crystal X-ray diffraction with refinement via SHELXL (e.g., SHELX-2018) provides bond-length precision <0.01 Å. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What are the primary applications of this compound in catalysis, and how does it compare to other phosphine ligands?
- Methodology : The ligand is used in asymmetric hydrogenation and cross-coupling reactions. Comparative studies involve testing catalytic activity in model reactions (e.g., ketone hydrogenation) under standardized conditions (e.g., 1 atm H, 25°C). Enantioselectivity is quantified via chiral GC/HPLC. For example, Rhodium complexes with this compound may achieve 80–90% ee in prochiral olefin reduction, similar to DIPAMP-derived catalysts .
Q. How should researchers handle this compound to mitigate air sensitivity and degradation?
- Methodology : Storage under inert gas (Ar/N) in flame-dried glassware is critical. Degradation products (e.g., phosphine oxides) are monitored via P NMR. For toxicological safety, GC-FID methods (validated detection limit: 0.1 ppm) can quantify trace phosphane in environmental samples .
Advanced Research Questions
Q. How can ligand design principles optimize this compound’s enantioselectivity in asymmetric hydrogenation?
- Methodology :
- Steric/Electronic Tuning : Introduce substituents (e.g., electron-withdrawing groups) on the phenyl ring to modulate metal-ligand bond strength.
- C Symmetry : Design bidentate analogs to enhance stereochemical control. For example, C-symmetric bisphosphines like BINAP achieve >95% ee in hydrogenation .
- Computational Screening : DFT calculations (e.g., Gaussian 16) predict transition-state geometries and enantioselectivity trends .
Q. How can contradictions in crystallographic data (e.g., disorder in alkyl chains) be resolved during structural refinement?
- Methodology :
- Disorder Modeling : Use SHELXL’s PART instruction to refine alternative conformations. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Validation Tools : Check R (<0.05) and completeness (>95%) in CCDC Mercury. Cross-validate with spectroscopic data to resolve ambiguities .
Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
- Methodology :
- Hydrolysis Studies : Conduct pH-dependent stability tests (e.g., 25°C, pH 4–9) with LC-MS monitoring.
- QSAR Modeling : Use EPI Suite to predict log and bioaccumulation factors. Compare with organophosphate flame retardants (e.g., log ~3.5–5.0) .
- Ecotoxicology : Follow OECD 301 guidelines for biodegradation testing .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Methodology :
- Mechanistic Insights : Use Gaussian or ORCA for transition-state optimization. Calculate activation barriers (ΔG) for oxidative addition/reductive elimination steps.
- Ligand Parameterization : Leverage Tolman electronic parameters (TEP) and cone angles from crystallographic data to correlate with catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
